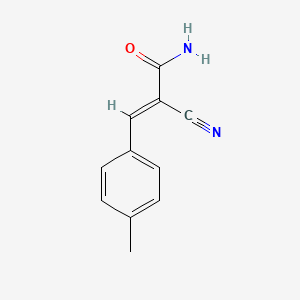

2-Cyano-3-(p-tolyl)acrylamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-2-cyano-3-(4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKITYBHTVPXXMR-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development

Classical and Contemporary Knoevenagel Condensation Approaches

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. The reaction is typically catalyzed by a base.

A variety of catalytic systems have been explored to improve the synthesis of 2-cyano-3-aryl-acrylamides. These systems aim to increase yields, reduce reaction times, and enhance the environmental friendliness of the process.

Organocatalysis: Organic bases are frequently employed as catalysts. Piperidine (B6355638) is a traditional and effective catalyst for this condensation. Other organic catalysts, such as triethylamine (B128534) and diisopropylethylammonium acetate (B1210297) (DIPEAc), have also been successfully used. The choice of catalyst can significantly impact the reaction's efficiency. For instance, in the synthesis of related cyanoacrylates, DIPEAc has been shown to provide excellent yields. nih.gov

Heterogeneous Catalysis: To simplify catalyst recovery and reuse, heterogeneous catalysts have been developed. These solid-phase catalysts can be easily separated from the reaction mixture by filtration. Examples include basic ionic liquids immobilized on solid supports and amine-functionalized silica (B1680970) gels. These catalysts offer the advantages of operational simplicity and reduced environmental impact.

Metal-Catalyzed Systems: While less common for the standard Knoevenagel condensation, metal-based catalysts can be employed. However, the focus in recent literature has shifted towards more environmentally benign organocatalysts and heterogeneous systems to avoid issues of metal contamination in the final product.

The following table summarizes the performance of various catalysts in Knoevenagel-type condensations leading to products structurally similar to 2-Cyano-3-(p-tolyl)acrylamide.

Table 1: Comparison of Catalytic Systems in Knoevenagel Condensation

| Catalyst | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidine | Benzaldehyde (B42025), 2-Cyanoacetamide (B1669375) | Ethanol | Reflux | High | General Literature |

| Triethylamine | Benzaldehyde, Ethyl Cyanoacetate | Dichloromethane | 12 h | 60 | nih.gov |

| Diisopropylethylammonium acetate (DIPEAc) | Benzaldehyde, Ethyl Cyanoacetate | Hexane | 3-6 h, 65-70°C | 91 | nih.gov |

| Ammonium (B1175870) Acetate | Aromatic Aldehydes, Ethyl Cyanoacetate | Solvent-free | Microwave, 20-60 s | 85-99 | General Literature |

| Amine-functionalized silica | Vanillin, Ethyl Cyanoacetate | Methyltetrahydrofuran | 50°C | High | General Literature |

In line with the principles of green chemistry, solvent-free and microwave-assisted methods have been developed for the Knoevenagel condensation. These techniques often lead to shorter reaction times, higher yields, and simpler work-up procedures.

Solvent-Free Synthesis: The condensation of p-tolualdehyde and 2-cyanoacetamide can be carried out under solvent-free conditions, often by grinding the reactants with a solid catalyst. This approach minimizes the use of hazardous organic solvents, reducing the environmental impact and cost of the synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the synthesis of 2-cyano-3-arylacrylamides, microwave-assisted Knoevenagel condensation can dramatically reduce reaction times from hours to minutes, while often providing excellent yields. For example, reactions using ammonium acetate as a catalyst under solvent-free microwave conditions have been reported to be highly efficient.

The combination of solvent-free conditions and microwave irradiation represents a particularly sustainable and efficient protocol for the synthesis of this compound and its derivatives.

Table 2: Microwave-Assisted vs. Conventional Heating in Knoevenagel Condensation

| Method | Catalyst | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Conventional Heating | Triethylamine | NaCl solution | 240 min | 70-98 |

| Microwave Irradiation (55 W) | Triethylamine | NaCl solution | 35 min | 90-99 |

The Knoevenagel condensation typically results in the formation of the thermodynamically more stable (E)-isomer of the α,β-unsaturated product. This stereoselectivity is a key advantage of this synthetic route. For this compound, the (E)-isomer is the predominantly reported product due to the steric hindrance between the p-tolyl group and the cyano group in the (Z)-isomer.

Achieving high (E)-selectivity is often inherent to the reaction conditions, particularly when using basic catalysts. The formation of the (E)-isomer is favored as it minimizes steric repulsion between the larger substituents on the double bond. While the synthesis of the (E)-isomer is well-established, specific methodologies to selectively produce the (Z)-isomer of this compound are not widely documented in the literature. Potential strategies to access the (Z)-isomer could involve photochemical isomerization of the (E)-isomer, although this has not been specifically reported for this compound.

Advanced Derivatization and Functionalization Strategies

The derivatization of this compound can be approached by modifying different parts of the molecule. However, the existing literature primarily focuses on synthesizing analogs by using substituted starting materials rather than post-synthesis modification.

The synthesis of derivatives with modified aromatic rings is typically achieved by employing a substituted benzaldehyde in the initial Knoevenagel condensation. For example, using 4-methoxybenzaldehyde (B44291) or 4-chlorobenzaldehyde (B46862) would yield the corresponding 3-(4-methoxyphenyl) or 3-(4-chlorophenyl) analogs.

Direct modification of the p-tolyl group in the pre-formed this compound molecule, for instance through electrophilic aromatic substitution or functionalization of the benzylic methyl group, is not a commonly reported strategy. Such transformations could be challenging due to the potential for competing reactions with the electron-deficient double bond and the amide functionality.

The synthesis of N-substituted this compound derivatives is generally accomplished by using an N-substituted 2-cyanoacetamide in the Knoevenagel condensation with p-tolualdehyde. This approach allows for the introduction of a wide variety of substituents on the amide nitrogen. For example, reacting N-benzyl-2-cyanoacetamide with p-tolualdehyde would yield (E)-N-benzyl-2-cyano-3-(p-tolyl)acrylamide.

Direct functionalization of the amide nitrogen in this compound, such as through N-alkylation or N-acylation, is not a well-documented synthetic route. These reactions would typically require deprotonation of the amide N-H, which could be complicated by the presence of other reactive sites in the molecule.

Extension of the Conjugated System

While the Knoevenagel condensation is the foundational step in synthesizing the core structure of this compound, further extending its conjugated system can lead to novel compounds with tailored electronic and optical properties. This can be achieved by targeting the reactive sites within the molecule, namely the methyl group of the p-tolyl moiety and the activated double bond of the acrylamide (B121943).

One potential strategy involves the condensation of the methyl group with aromatic aldehydes. This reaction, often requiring a strong base to deprotonate the benzylic protons, would introduce a new styryl group, effectively elongating the π-system. For instance, reaction with benzaldehyde could yield a derivative with a stilbene-like motif.

Another approach focuses on the electrophilic nature of the β-carbon of the acrylamide double bond, a consequence of the electron-withdrawing cyano and amide groups. This site is susceptible to nucleophilic attack. While not a direct extension of the main conjugated path, reactions at this position can introduce new functionalities that could subsequently be used to build larger conjugated systems.

Furthermore, cross-coupling reactions, such as the Heck or Suzuki reactions, could be envisioned if a halo-functionalized analogue of this compound were used. For example, a bromo-substituted tolyl ring could be coupled with a variety of vinyl or aryl boronic acids or esters to introduce additional conjugated fragments.

Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound is primarily centered on the optimization of the Knoevenagel condensation.

Utilization of Environmentally Benign Solvents and Catalysts

Traditional Knoevenagel condensations often employ volatile organic solvents and catalysts such as piperidine or pyridine, which pose environmental and health concerns. Modern approaches have focused on replacing these with more sustainable alternatives.

Benign Solvents: Research has demonstrated the feasibility of conducting the Knoevenagel condensation in greener solvents like water and ethanol. mdpi.com Microwave-assisted synthesis in aqueous media has been shown to significantly reduce reaction times and improve yields for related 2-cyanoacrylamide derivatives. nih.gov

Benign Catalysts: A variety of environmentally friendly catalysts have been explored for the Knoevenagel condensation. These include basic ionic liquids, which can act as both the catalyst and the reaction medium, and solid-supported bases. researchgate.net Simple and readily available catalysts like triethylamine and even ammonium acetate have been successfully employed, often under mild reaction conditions. rsc.orgnih.gov The use of such catalysts simplifies the work-up procedure and reduces the generation of toxic waste.

The following table summarizes various catalytic systems used in the Knoevenagel condensation for the synthesis of related cyanoacrylamide derivatives:

| Catalyst | Solvent | Reaction Conditions | Advantages |

| Piperidine | Ethanol | Reflux | Traditional method, effective but catalyst is hazardous. mdpi.com |

| Triethylamine | Ethanol | Mild conditions | Readily available, less toxic than piperidine. rsc.org |

| Ammonium Acetate | Water | Microwave irradiation | Green solvent, rapid reaction times. nih.govnih.gov |

| Basic Ionic Liquids | Solvent-free | Room temperature | Dual role as catalyst and solvent, easy product separation. researchgate.net |

Atom Economy and Waste Minimization in Synthesis

Atom economy is a key metric in green chemistry, measuring the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The Knoevenagel condensation for the synthesis of this compound is inherently atom-economical.

p-tolualdehyde + 2-cyanoacetamide → this compound + H₂O

The only byproduct in this reaction is water, which is environmentally benign. To calculate the theoretical atom economy, the molecular weights of the reactants and the desired product are considered.

Calculation of Atom Economy:

Molecular Weight of p-tolualdehyde (C₈H₈O): 120.15 g/mol

Molecular Weight of 2-cyanoacetamide (C₃H₄N₂O): 84.08 g/mol

Molecular Weight of this compound (C₁₁H₁₀N₂O): 186.21 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (186.21 / (120.15 + 84.08)) x 100 Atom Economy (%) = (186.21 / 204.23) x 100 Atom Economy (%) ≈ 91.18%

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Addition Chemistry

The electron-deficient nature of the carbon-carbon double bond, a consequence of conjugation with both the carbonyl and cyano groups, makes 2-Cyano-3-(p-tolyl)acrylamide an excellent substrate for nucleophilic addition reactions.

Michael Addition Reactions with Various Nucleophiles

The compound readily undergoes Michael (1,4-conjugate) addition with a range of soft nucleophiles. The presence of the α-cyano group significantly enhances the electrophilicity of the β-carbon, increasing the rate of thiol addition. nih.gov This reactivity is crucial for its role in covalent chemistry and the synthesis of more complex molecules. nih.govnih.gov

Key classes of nucleophiles that participate in Michael additions with this scaffold include:

Thiol Nucleophiles: Sulfur-based nucleophiles, such as thiols, react efficiently. For instance, derivatives of 2-cyanoacrylamide show reversible covalent bonding with β-mercaptoethanol, a reaction driven by the high electrophilicity of the acrylamide (B121943) backbone. nih.govnih.gov This reactivity is fundamental in the design of targeted covalent inhibitors in medicinal chemistry. nih.gov

Nitrogen Nucleophiles: Amine-based nucleophiles, like hydrazine hydrate, can act as Michael donors. This addition is often the initial step in multicomponent reactions that lead to the formation of nitrogen-containing heterocycles. arkat-usa.orgresearchgate.netresearchgate.net

Carbon Nucleophiles: Enolates derived from active methylene (B1212753) compounds, such as β-ketoesters and ketones, readily add to the β-position of the acrylamide. This carbon-carbon bond formation is a key step in the synthesis of polysubstituted cyclic systems. researchgate.netnih.gov

Table 1: Examples of Michael Addition Reactions

| Nucleophile Type | Specific Example | Product Type |

|---|---|---|

| Sulfur | β-Mercaptoethanol | Thioether adduct |

| Nitrogen | Hydrazine Hydrate | Hydrazinyl adduct |

| Carbon | Ketone Enolates | γ-Keto-nitrile |

Reactions Involving the Nitrile Moiety

The cyano group in this compound is a versatile functional handle. While it primarily serves as an electron-withdrawing group to activate the double bond for Michael additions, it can also participate directly in reactions. Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. Furthermore, the nitrile group is susceptible to reduction, typically with powerful reducing agents like lithium aluminum hydride, to yield a primary amine.

In the context of heterocyclic synthesis, the nitrile group is often incorporated into the newly formed ring system, as seen in the formation of pyridin-2(1H)-ones where it becomes part of the final aromatic heterocycle. nih.gov

Cycloaddition and Heteroannulation Reactions

The multifunctional nature of this compound makes it an ideal precursor for constructing complex heterocyclic frameworks through cascade reactions that often begin with a Michael addition.

Formation of Poly-Substituted Pyridin-2(1H)-ones

A significant application of this compound and related compounds is in the synthesis of highly substituted 3-cyano-2-pyridone derivatives. nih.gov These reactions typically proceed via a cascade mechanism involving an enolate-mediated Michael-type addition followed by an intramolecular cyclization and subsequent oxidation or elimination. researchgate.netresearchgate.netrsc.org

For example, the reaction of 2-cyano-3-aryl-acrylamides with ketones in the presence of a base leads to the formation of 4,6-disubstituted 3-cyano-2-pyridones. The general mechanism involves:

Deprotonation of the ketone to form an enolate.

Michael addition of the enolate to the acrylamide.

Intramolecular cyclization via nucleophilic attack of the amide nitrogen onto one of the ketone's carbonyl groups (or a related species).

Dehydration/oxidation to yield the final aromatic pyridin-2(1H)-one ring system.

Table 2: Synthesis of Pyridin-2(1H)-ones

| Acrylamide Reactant | Ketone/Active Methylene Compound | Base/Conditions | Product |

|---|---|---|---|

| This compound | Acetophenone | Sodium Ethoxide / MW | 6-Methyl-4-(p-tolyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| 2-Cyano-3-phenylacrylamide | Acetone | Sodium Ethoxide / MW | 6-Methyl-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| 2-Cyano-3-(4-chlorophenyl)acrylamide | Cyclohexanone | Sodium Ethoxide / MW | 4-(4-Chlorophenyl)-5,6,7,8-tetrahydro-2-oxo-quinoline-3-carbonitrile |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Indazoles)

The reaction of 2-cyanoacrylamide derivatives with nitrogen-based binucleophiles provides a direct route to various nitrogen heterocycles. For instance, the reaction of similar acrylamides with hydrazine hydrate can lead to the formation of pyrazole (B372694) derivatives. researchgate.netresearchgate.netgoogle.com A proposed mechanism for a related system involves an initial Michael addition of hydrazine to the activated double bond, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. arkat-usa.org Subsequent rearrangement and elimination steps can lead to fused heterocyclic systems like pyrazolo[3,4-c]pyrazoles. arkat-usa.org While the direct synthesis of indazoles from this compound is not extensively detailed, the established reactivity patterns with hydrazine and other N-nucleophiles suggest its potential as a precursor for various pyrazole and other fused nitrogen-heterocyclic systems. researchgate.net

Electrophilic Aromatic Substitution on the p-tolyl Ring

Electrophilic aromatic substitution (EAS) reactions directly on the p-tolyl ring of this compound are not commonly reported. The reactivity of the ring is influenced by two competing factors: the activating, ortho,para-directing methyl group and the deactivating effect of the extended α,β-unsaturated acrylamide substituent. pdx.edumasterorganicchemistry.comchemistrysteps.com

Transition Metal-Mediated Transformations

The electron-deficient nature of the double bond in this compound, coupled with the presence of potential coordinating groups (amide and cyano), makes it a promising substrate for a range of transition metal-catalyzed reactions. These transformations offer powerful tools for the construction of complex molecular architectures.

One of the key potential reactions is the Mizoroki-Heck reaction , a palladium-catalyzed cross-coupling of an alkene with an aryl or vinyl halide. e-bookshelf.desynarchive.comresearchgate.netnih.govrsc.org In a hypothetical reaction, this compound could be coupled with an aryl halide, leading to the formation of a more complex, substituted olefin. The efficiency and regioselectivity of such a reaction would be influenced by the choice of palladium catalyst, ligands, base, and reaction conditions. e-bookshelf.deresearchgate.netnih.gov

Furthermore, the presence of C-H bonds on the p-tolyl ring and at the vinylic position opens up possibilities for rhodium(III)-catalyzed C-H activation and annulation reactions . rsc.orgnih.govnih.gov These reactions allow for the direct functionalization of C-H bonds, a highly atom-economical approach to building molecular complexity. For instance, the annulation of this compound with alkynes, catalyzed by a rhodium(III) complex, could potentially lead to the synthesis of novel heterocyclic compounds, such as substituted pyridin-2(1H)-ones. nih.govnih.gov The reaction would likely proceed through a C-H activation step, followed by insertion of the alkyne and subsequent reductive elimination. nih.govnih.gov

The following table summarizes potential transition metal-mediated transformations of this compound based on analogous reactions reported in the literature.

| Reaction Type | Catalyst/Reagents | Potential Product(s) |

| Mizoroki-Heck Reaction | Pd(OAc)₂, PPh₃, Base | Substituted stilbene derivatives |

| Rh(III)-Catalyzed C-H/N-H Annulation | [Cp*RhCl₂]₂, AgSbF₆, Alkyne | Substituted Pyridin-2(1H)-ones |

Note: The reactions and products listed in this table are hypothetical and based on the known reactivity of similar compounds. Specific experimental validation for this compound is required.

Photochemical and Thermal Reactivity Studies

The conjugated π-system of this compound suggests a rich photochemical and thermal reactivity profile. Upon absorption of light, the molecule can be promoted to an excited state, leading to reactions not accessible under thermal conditions.

A prominent photochemical reaction for electron-deficient alkenes is the [2+2] cycloaddition . This reaction involves the formation of a cyclobutane ring from two alkene units. The photodimerization of this compound would be an example of such a reaction, potentially leading to a head-to-head or head-to-tail cyclobutane dimer. The stereochemistry of the product would be governed by the principles of orbital symmetry and the nature of the excited state involved.

Under thermal conditions, this compound may undergo E/Z isomerization around the carbon-carbon double bond. The relative stability of the E and Z isomers and the energy barrier for their interconversion would depend on steric and electronic factors. Furthermore, at elevated temperatures, the molecule could be susceptible to thermal degradation . Studies on related acrylamide polymers have shown that thermal degradation can involve side-group reactions and chain scission. mdpi.com For this compound, this could potentially involve reactions of the cyano and amide functionalities. sapub.org

The table below outlines potential photochemical and thermal reactions of this compound.

| Reaction Type | Conditions | Potential Product(s) |

| Photochemical [2+2] Cycloaddition | UV irradiation | Cyclobutane dimers |

| Thermal Isomerization | Heat | Z-isomer of this compound |

| Thermal Degradation | High Temperature | Decomposition products |

Note: The reactions and products listed in this table are based on general principles and studies of analogous compounds. Specific experimental investigation is needed to confirm these pathways for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2-Cyano-3-(p-tolyl)acrylamide.

The electronic properties of this compound are central to its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties.

While specific DFT calculations for this compound are not extensively reported in the literature, studies on structurally similar compounds, such as 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid, have shown HOMO-LUMO gaps in the range of 3.194–3.226 eV as determined by DFT calculations at the B3LYP level. ias.ac.in For this compound, the presence of the electron-donating p-tolyl group is expected to influence the energy of the HOMO, while the electron-withdrawing cyano and acrylamide (B121943) moieties will lower the energy of the LUMO. This donor-acceptor character suggests that the compound likely possesses a relatively small HOMO-LUMO gap, contributing to its potential reactivity and utility in electronic applications.

Natural Bond Orbital (NBO) analysis is another powerful tool to understand the electronic structure, providing information about charge distribution, hybridization, and intramolecular interactions. For this compound, NBO analysis would likely reveal significant delocalization of electron density from the p-tolyl ring to the cyano-acrylamide backbone, a phenomenon known as intramolecular charge transfer. This charge transfer is a key factor in determining the molecule's optical and electronic properties. Studies on related molecules have utilized NBO analysis to confirm intramolecular charge transfers and interactions.

Table 1: Hypothetical Electronic Properties of this compound based on related compounds

| Property | Expected Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates electron-donating character of the p-tolyl group. |

| LUMO Energy | Relatively Low | Indicates electron-accepting character of the cyano-acrylamide group. |

| HOMO-LUMO Gap | Small to Moderate | Suggests good reactivity and potential for electronic applications. |

Note: The values in this table are estimations based on theoretical principles and data from similar compounds and await specific computational verification for this compound.

The three-dimensional structure and conformational flexibility of this compound are critical for its biological activity and material properties. Conformational analysis helps to identify the most stable geometric arrangements of the molecule. For the related compound (E)-2-cyano-N,3-diphenylacrylamide, a planar conformation is generally favored, which maximizes π-conjugation across the molecule. nih.gov It is expected that this compound also adopts a predominantly planar conformation.

Computational methods can be used to map out the potential energy surface for chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms and the identification of transition states, which are the energy maxima along the reaction coordinate. For instance, the Knoevenagel condensation, a likely route for the synthesis of this compound, involves a series of steps including deprotonation, nucleophilic attack, and dehydration. nih.gov Theoretical calculations could model this reaction pathway, providing activation energies and geometries of intermediates and transition states. Such studies are crucial for optimizing reaction conditions and understanding the underlying principles of the synthesis.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models can provide mechanistic insights into how structural modifications affect the desired outcome.

A QSAR study on a series of 2-phenylacrylonitriles, which are structurally related to this compound, has been conducted to model their in vitro cytotoxicity against breast cancer cells. nih.gov This study highlights the importance of molecular descriptors such as electronic, steric, and hydrophobic parameters in determining the anticancer activity. Although this study does not focus solely on this compound, it provides a framework for understanding how the physicochemical properties of this class of compounds contribute to their biological effects. For instance, the electronic nature of the substituent on the phenyl ring can significantly impact the molecule's ability to interact with biological targets.

Molecular Docking and Ligand-Target Interaction Profiling (for Mechanistic Studies)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is invaluable for understanding the potential mechanism of action of a bioactive compound.

While specific molecular docking studies for this compound are not widely published, research on other cyanoacrylamide derivatives has demonstrated their potential to interact with various biological targets. For example, cyanoacrylamide-based compounds have been investigated as inhibitors of deubiquitinase (DUB) enzymes and transforming growth factor beta-activated kinase 1 (TAK1). nih.gov Molecular docking of (E)-2-cyano-N,3-diphenylacrylamide has suggested potential interactions with inflammatory targets like COX-2 and iNOS. nih.gov These studies suggest that the cyanoacrylamide scaffold can form key interactions, such as hydrogen bonds and hydrophobic interactions, within the active sites of enzymes. For this compound, the tolyl group could engage in hydrophobic interactions, while the amide and cyano groups could act as hydrogen bond donors and acceptors, respectively.

Table 2: Potential Molecular Targets for this compound based on Docking Studies of Related Compounds

| Potential Target Class | Example Target | Rationale from Related Compounds |

|---|---|---|

| Kinases | TAK1 | Cyanoacrylamide scaffold has shown inhibitory activity. |

| Deubiquitinases (DUBs) | USP family | Cyanoacrylamide derivatives have been identified as DUB inhibitors. |

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are often candidates for non-linear optical (NLO) materials. These materials have applications in technologies such as optical data storage, telecommunications, and frequency conversion. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β).

Studies on triarylamine-α-cyanoacrylic acid derivatives have shown that the presence of donor-π-acceptor structures can lead to significant NLO responses. nih.gov The this compound molecule possesses a similar D-π-A framework, with the p-tolyl group as the donor, the conjugated backbone as the π-bridge, and the cyano and amide groups as acceptors. DFT calculations could be employed to predict its hyperpolarizability. It is anticipated that this compound would exhibit notable NLO properties, making it a person of interest for further investigation in the field of materials science. nih.gov

Biochemical and Cellular Activity Research Mechanistic Focus

In Vitro Cellular Cytotoxicity and Apoptosis Mechanisms in Cancer Cell Lines

Studies on 2-Cyano-3-(p-tolyl)acrylamide and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism underlying this cytotoxicity appears to be the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

Induction of Apoptotic Pathways (e.g., Caspase Activation)

Research has shown that derivatives of cyanoacrylamide can effectively induce apoptosis in cancer cells. For instance, in human breast carcinoma (MCF7) cells, certain cyanoacrylamide derivatives have been observed to stimulate apoptosis by increasing the production of Caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov This activation is part of a larger signaling cascade that leads to the dismantling of the cell.

The apoptotic process initiated by these compounds has also been linked to the p53 tumor suppressor gene. Studies indicate that these derivatives can increase the expression of the p53 gene, which in turn can trigger apoptosis. nih.gov Furthermore, a decrease in the expression of the anti-apoptotic gene BCL2 has been observed, further promoting cell death. nih.gov Flow cytometric analysis has confirmed the pro-apoptotic effects of these compounds, with significant increases in the apoptotic cell population compared to controls. nih.gov

| Cell Line | Compound Type | Apoptotic Effect | Key Mediators |

| Human Breast Carcinoma (MCF7) | Cyanoacrylamide derivatives | Increased apoptosis | Caspase-3 activation, increased p53 expression, decreased BCL2 expression. nih.gov |

| Human Colorectal Carcinoma (HCT116) | Cyanoacrylamide derivatives | Low cytotoxic effect | Not specified. nih.gov |

| Human Colorectal Adenocarcinoma (Caco2) | Cyanoacrylamide derivatives | No cytotoxic effect | Not specified. nih.gov |

Cell Cycle Modulation and Arrest Mechanisms

The broader class of acrylamides has been shown to influence the cell cycle, a tightly regulated process that governs cell division. Exposure to acrylamide (B121943) can lead to cell cycle arrest, preventing cancer cells from proliferating. While specific studies on this compound's effect on the cell cycle are less detailed, related compounds have been shown to induce cell cycle arrest at the G2/M phase. This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Enzyme Inhibition and Target Identification Studies (In Vitro)

A significant area of research for this compound has been its ability to inhibit various enzymes, highlighting its potential as a targeted therapeutic agent.

Inhibition of Ras Farnesyltransferase and Related Enzymes

Farnesyltransferase inhibitors are a class of compounds that block the farnesylation of proteins, a critical post-translational modification required for the function of proteins like Ras. nih.gov The Ras proteins are key components of signaling pathways that control cell growth and differentiation, and mutations in Ras genes are common in many cancers. nih.gov By inhibiting farnesyl-protein transferase (FPTase), these inhibitors prevent Ras from localizing to the plasma membrane, thereby blocking its activity and downstream signaling. nih.govnih.gov This can lead to the inhibition of cell transformation and the growth of tumors driven by Ras mutations. nih.gov

Bruton's Tyrosine Kinase (BTK) and PPARγ Phosphorylation Inhibition

This compound and related cyanoacrylamide compounds have been identified as inhibitors of Bruton's Tyrosine Kinase (BTK). nih.govresearchgate.net BTK is a crucial enzyme in B-cell receptor signaling pathways, playing a significant role in B-cell activation and proliferation. nih.govyoutube.com Inhibition of BTK is a therapeutic strategy for B-cell malignancies and autoimmune diseases. nih.govnih.gov The acrylamide group in these inhibitors can form a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition. nih.gov

Additionally, research has explored the role of related compounds in inhibiting the phosphorylation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The inhibition of cyclin-dependent kinase 5 (CDK5)-mediated PPARγ phosphorylation is considered a mechanism for improving insulin sensitization, independent of the receptor's activation. researchgate.net

| Target Enzyme | Compound Class | Mechanism of Inhibition | Therapeutic Relevance |

| Ras Farnesyltransferase | Farnesyltransferase inhibitors | Blocks post-translational farnesylation of Ras protein. nih.gov | Cancer therapy, particularly for Ras-driven tumors. nih.gov |

| Bruton's Tyrosine Kinase (BTK) | Cyanoacrylamide-based inhibitors | Covalent modification of a cysteine residue in the active site. nih.gov | B-cell malignancies and autoimmune diseases. nih.govyoutube.com |

| PPARγ (Phosphorylation) | Non-agonist ligands | Inhibition of CDK5-mediated phosphorylation. researchgate.net | Type 2 diabetes and insulin sensitization. researchgate.net |

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.commdpi.com Various inhibitors of SARS-CoV-2 Mpro have been investigated, with some exhibiting significant antiviral activity. While direct studies on this compound are not prominent, the broader class of compounds with similar structural motifs has been explored. For example, keto amide derivatives have been reported as inhibitors of SARS-CoV-2 Mpro, showing antiviral activity in cellular assays. bioworld.com These inhibitors work by binding to the active site of the protease, preventing it from cleaving the viral polyprotein and thus halting the viral life cycle. mdpi.com

Glutathione S-Transferase Pi-1 (GSTP1) Inhibition

Glutathione S-Transferase Pi-1 (GSTP1) is a critical enzyme in cellular detoxification pathways, catalyzing the conjugation of reduced glutathione (GSH) to various electrophilic compounds, thereby neutralizing them. mdpi.com In many cancer types, GSTP1 is overexpressed, contributing to drug resistance and tumor progression. mdpi.com Consequently, inhibitors of GSTP1 have emerged as promising anti-cancer agents, either used alone or in combination with other chemotherapeutics. mdpi.com

While direct studies on this compound are not extensively detailed in available literature, compounds with electrophilic properties, such as the α,β-unsaturated carbonyl system present in the cyanoacrylamide scaffold, are known to interact with the thiol group of glutathione. This interaction can lead to the inhibition of enzymes like GSTP1 that rely on glutathione as a cosubstrate. The mechanism of inhibition often involves the inhibitor molecule acting as a substrate, leading to the depletion of the glutathione pool or direct interaction with the enzyme's active site. Potent and selective GSTP1 inhibitors have been developed and have been shown to impair the pathogenicity of cancers such as breast cancer and are under clinical investigation for conditions like myelodysplastic syndrome. mdpi.com

Covalent Adduct Formation with Biological Thiols (e.g., Cysteine Residues)

The 2-cyanoacrylamide moiety is a key functional group that enables the compound to form covalent adducts with biological thiols, most notably the cysteine residues within proteins. nih.govresearchgate.net This reactivity is central to its mechanism of action as a targeted covalent inhibitor. scholaris.ca The process involves a two-step mechanism: first, the inhibitor binds non-covalently to the target protein, positioning the reactive group near the nucleophilic cysteine residue. scholaris.ca In the second step, a spontaneous chemical reaction occurs, leading to the formation of a stable covalent bond between the inhibitor and the protein. scholaris.ca

This covalent modification can permanently disable the protein's enzymatic activity. researchgate.net The thiol group of cysteine is particularly well-suited for this role due to its high nucleophilicity and relatively low abundance in proteins, which allows for targeted modification with reduced off-target effects. nih.govnih.gov

Mechanistic Characterization of Electrophilic Warheads

The reactive component of this compound is the α-cyanoacrylamide group, which functions as an "electrophilic warhead." nih.gov This warhead is specifically designed to react with nucleophilic amino acid residues. The reactivity of this group is based on a Michael addition reaction. researchgate.net

The presence of two electron-withdrawing groups—the nitrile (cyano) group at the α-carbon and the carbonyl group of the amide—makes the β-carbon of the alkene highly electrophilic. nih.gov This polarization facilitates the nucleophilic attack by the thiol group of a cysteine residue, leading to the formation of a covalent thioether bond. nih.govresearchgate.net The combination of these activating groups makes the cyanoacrylamide a potent, yet tunable, electrophile for targeted covalent inhibition. acs.org

Reversible Covalent Binding Kinetics

A distinguishing feature of α-cyanoacrylamides, compared to standard acrylamides, is their ability to form reversible covalent bonds. nih.govnih.gov While traditional acrylamides form kinetically stable, essentially irreversible adducts with thiols, the introduction of the cyano group at the α-position fundamentally alters the reaction kinetics. researchgate.net

The electron-withdrawing nature of the cyano group not only activates the Michael addition but also significantly increases the acidity of the proton on the α-carbon of the resulting adduct. mdpi.com This increased acidity facilitates a reverse elimination reaction, allowing the original thiol and the α,β-unsaturated system to be regenerated. nih.gov This process of rapid thiol-addition and elimination allows the binding to be reversible. nih.govnih.gov This property is highly advantageous in drug design, as it can reduce the potential for permanent off-target modifications while maintaining a prolonged duration of action on the intended target. nih.govnih.gov

Antimicrobial and Antioxidant Activity Against Select Microorganisms (In Vitro)

Derivatives of 2-cyanoacrylamide have been investigated for their antimicrobial properties. In a study screening a library of 39 small-molecule inhibitors containing the 2-cyano-3-acrylamide scaffold, specific compounds demonstrated significant anti-infective activity against intracellular pathogens. nih.gov For instance, compound C6 was effective in reducing the replication of both murine norovirus (MNV) and the bacterium Listeria monocytogenes in macrophage cell cultures. nih.govnih.gov

The results showed a substantial decrease in pathogen load with minimal toxicity to the host cells. nih.gov This suggests that the 2-cyanoacrylamide scaffold can be a valuable starting point for developing host-directed therapies for infectious diseases. nih.govnih.gov

Table 1: In Vitro Activity of 2-Cyanoacrylamide Compound C6 Against Intracellular Pathogens Source: Adapted from research on anti-infective properties of 2-cyano-acrylamide inhibitors. nih.gov

| Pathogen | Host Cell | Compound Concentration | Effect |

|---|---|---|---|

| Murine Norovirus (MNV-1) | RAW 264.7 Macrophages | 5 µM | >2 orders of magnitude decrease in viral replication after 8h. nih.gov |

| Listeria monocytogenes | RAW 264.7 Macrophages | 5 µM | Bacterial growth reduced to 28.3% of vehicle-treated cells after 8h. nih.gov |

Regarding antioxidant activity, various cyano-containing heterocyclic compounds have been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netnih.gov The ability of a compound to donate a hydrogen atom to the DPPH radical neutralizes it, a change that can be measured spectrophotometrically. nih.gov While specific data for this compound is limited, the broader class of molecules with cyano and aromatic functionalities has shown antioxidant potential, which is often dependent on the specific substituents on the aromatic ring. researchgate.net

Structure-Activity Relationships (SAR) for Mechanistic Elucidation and Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of inhibitors based on the 2-cyanoacrylamide scaffold. Research on a series of imidazopyridine derivatives featuring the 2-cyanoacrylamide moiety as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1) provides insight into how modifications to the aryl group (in this case, the p-tolyl group) affect activity. nih.gov

In this study, replacing the phenyl ring with various heterocyclic and substituted pyridine rings led to significant differences in inhibitory potency. nih.gov For example, a derivative with a 6-methylpyridin-2-yl group (13h) showed potent TAK1 inhibition with an IC₅₀ of 27 nM, demonstrating a significant improvement over the simple phenyl derivative (13a, IC₅₀ of 385 nM). nih.gov This highlights the importance of the electronic and steric properties of the substituent at the β-position of the acrylamide for achieving high-affinity binding to the target protein. nih.gov

Table 2: Structure-Activity Relationship of 2-Cyano-3-aryl-acrylamide Derivatives as TAK1 Inhibitors Source: Adapted from a study on TAK1 inhibitors. nih.gov

| Compound ID | R Group (at β-position) | TAK1 IC₅₀ (nM) |

|---|---|---|

| 13a | Phenyl | 385 |

| 13b | 4-Methylthiazol-2-yl | 148 |

| 13h | 6-Methylpyridin-2-yl | 27 |

| 13j | 5-Methylpyridin-2-yl | 102 |

| 13l | 4-Methylpyridin-2-yl | 100 |

| 13m | Pyridin-3-yl | 158 |

| 13o | 2-Methylpyridin-3-yl | 103 |

These findings demonstrate that the p-tolyl group in this compound is a critical component that can be modified to tune the compound's biological activity, optimizing it for specific therapeutic targets.

Applications in Advanced Materials Science and Polymer Chemistry

Monomer in Polymerization Reactions

2-Cyano-3-(p-tolyl)acrylamide can be utilized as a monomer to introduce cyano and tolyl functionalities into polymer chains. These groups can impart specific properties to the resulting polymers, such as increased thermal stability, altered solubility, and enhanced dielectric properties.

While specific kinetic studies on the radical polymerization of this compound are not extensively documented in the literature, insights can be drawn from studies on structurally similar cyano-functionalized acrylamide (B121943) monomers. For instance, the free radical-initiated polymerization of N-[4-(4`-cyanophenoxy) phenyl] acrylamide (CPAM) using azobisisobutyronitrile (AIBN) as an initiator has been investigated. The polymerization rate showed a dependence on the square root of the initiator concentration, which is characteristic of a bimolecular termination mechanism in radical polymerization sapub.org. An activation energy of 21.1 kJ/mol was calculated for this process sapub.org. It is plausible that this compound would exhibit similar polymerization behavior, where the rate of polymerization is influenced by monomer and initiator concentrations, as well as the reaction temperature. The polymerization would proceed via the opening of the carbon-carbon double bond of the acrylamide moiety sapub.org.

Table 1: Analogy of Radical Polymerization Kinetics

| Parameter | Finding for a similar cyano acrylamide derivative (CPAM) |

|---|---|

| Initiator | Azobisisobutyronitrile (AIBN) sapub.org |

| Kinetic Order (Initiator) | 0.57 (proportional to [I]0.5) sapub.org |

| Termination Mechanism | Bimolecular sapub.org |

| Activation Energy (ΔE) | 21.1 kJ/mol sapub.org |

This table presents data for a structurally similar compound, N-[4-(4`-cyanophenoxy) phenyl] acrylamide, to infer potential kinetic parameters for this compound.

Controlled/living polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over polymer molecular weight, architecture, and dispersity. While the application of these techniques specifically to this compound has not been detailed in available research, the general principles are applicable.

For acrylamide-type monomers, RAFT polymerization has been shown to be a versatile method. The success of RAFT polymerization often depends on the appropriate selection of a chain transfer agent (CTA) mdpi.com. For a monomer like this compound, a trithiocarbonate-based CTA could potentially be effective in controlling the polymerization.

Similarly, ATRP could be employed, although the potential for the cyano and amide groups to coordinate with the metal catalyst would need to be considered and managed, possibly through the selection of appropriate ligands and reaction conditions.

The polymerization of this compound would lead to the synthesis of cyano-functionalized polymers. These polymers are of interest due to the strong dipole moment of the nitrile (CN) group, which can enhance the polymer's dielectric constant and thermal stability sapub.orgresearchgate.net. The incorporation of the tolyl group would also influence the polymer's properties, potentially increasing its solubility in organic solvents and affecting its thermal characteristics, such as the glass transition temperature.

In a broader context, the synthesis of cyano-functionalized polyolefins has been achieved through the copolymerization of ethylene with acrylamide, where an unexpected in situ conversion of the amide group to a nitrile group was observed nih.gov. This highlights the diverse synthetic routes available for obtaining cyano-functionalized polymers. The direct polymerization of this compound, however, offers a more direct method for incorporating this specific functionality.

Precursor for Functional Organic Materials

The molecular structure of this compound suggests its potential as a building block for functional organic materials with applications in electronics and photonics.

While there is no direct research reporting the use of this compound in organic field-effect transistors (OFETs) or other optoelectronic devices, its chemical features are relevant to the field of organic semiconductors. The development of high-performance organic semiconductors is a key area of research for applications in flexible electronics and large-area displays nih.govfrontiersin.org. The performance of these devices is intrinsically linked to the chemical structure of the organic material used nih.gov.

The presence of the electron-withdrawing cyano group and the π-conjugated system in this compound could lead to interesting electronic properties. It is plausible that this compound or its derivatives could be explored as components in n-type or p-type organic semiconductors, where the tuning of electronic properties can be achieved through chemical modification nih.gov.

Research on 2-cyanoarylacrylamide derivatives has revealed their promising fluorescence properties nih.govresearchgate.net. These properties are attributed to the formation of hydrogen-bonded dimers, which can lead to parallel stacking arrangements and influence the material's emission characteristics nih.govresearchgate.net. The fluorescence of these compounds can be influenced by the solvent environment and the presence of electron-donating or electron-withdrawing substituents on the aryl ring nih.gov.

Specifically, some 3-aryl-2-cyano acrylamide derivatives have been shown to exhibit piezofluorochromism, where their fluorescence color changes in response to mechanical grinding researchgate.net. This phenomenon is often reversible, with the original color being restored by heating or exposure to solvent vapors researchgate.net. Given its structure, this compound could potentially exhibit similar luminescent or mechanochromic behaviors.

Table 2: Potential Properties as a Functional Organic Material

| Property | Observation in Analogous 2-Cyanoarylacrylamide Derivatives | Potential for this compound |

|---|---|---|

| Fluorescence | Exhibit fluorescence due to hydrogen-bonded dimer formation nih.govresearchgate.net. | Likely to be fluorescent. |

| Solvatochromism | Fluorescence properties are influenced by the nature of the solvent nih.gov. | Emission properties may be solvent-dependent. |

| Piezofluorochromism | Some derivatives show changes in fluorescence color upon grinding researchgate.net. | May exhibit mechanochromic properties. |

| Tautomerism | Coexistence of amide and iminol tautomers in solution, affecting fluorescence nih.gov. | Could exist in different tautomeric forms in solution. |

This table outlines potential properties of this compound based on findings for the broader class of 2-cyanoarylacrylamide derivatives.

Ligands for Coordination Chemistry and Metal Complexes

While research into the broader applications of this compound is ongoing, its specific exploration as a ligand in coordination chemistry for the formation of metal complexes is a niche yet significant area of study. The molecular structure of this compound features multiple potential donor sites, making it a candidate for acting as a ligand in the formation of coordination compounds with various metal ions. The primary coordination sites are the nitrogen atom of the cyano group (-C≡N) and the oxygen atom of the amide group (-C=O).

The versatility of acrylamide and its derivatives as ligands is known in coordination chemistry. These molecules can coordinate to metal centers in several ways, including as monodentate or bidentate ligands. In the case of this compound, it could potentially bind to a metal ion through the lone pair of electrons on the nitrogen atom of the nitrile group or the oxygen atom of the carbonyl group. This dual potential for coordination allows for the formation of diverse and stable metal complexes.

The electronic properties of the tolyl group can also influence the coordination behavior of the ligand. The electron-donating nature of the methyl group on the phenyl ring can affect the electron density on the conjugated system, which in turn can modulate the Lewis basicity of the donor atoms and the stability of the resulting metal complexes.

Research into the coordination chemistry of analogous compounds, such as other α,β-unsaturated cyanoacrylamides, has shown that these types of ligands can form stable complexes with a range of transition metals. The study of such complexes is crucial for the development of new materials with specific catalytic, magnetic, or optical properties. The investigation into the precise nature of the metal-ligand interactions in complexes of this compound, including bond lengths, coordination numbers, and geometries, would provide valuable insights into their potential applications.

Although detailed structural and characterization data for metal complexes of this compound are not extensively documented in publicly accessible literature, the fundamental principles of coordination chemistry suggest its viability as a versatile ligand. Further research in this area could uncover novel complexes with interesting structural motifs and functional properties, contributing to the advancement of materials science and catalysis.

Conclusion and Future Research Perspectives

Synopsis of Key Academic Discoveries and Contributions

2-Cyano-3-(p-tolyl)acrylamide is primarily recognized in the scientific community as a selective inhibitor of protein tyrosine kinases (PTKs), which are critical enzymes in cellular signal transduction pathways regulating growth, differentiation, and metabolism. scbt.com Key discoveries have centered on its ability to target and modulate the activity of specific receptor tyrosine kinases.

Mechanism of Action: Research has demonstrated that this compound functions as a competitive inhibitor at the ATP-binding site of certain tyrosine kinases. scbt.com It has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR). medchemexpress.comscbt.com By binding to the kinase domain, it stabilizes the inactive conformation of the receptor, preventing the autophosphorylation necessary for downstream signaling cascades. scbt.com

Synthesis and Structure: The compound is synthesized through a Knoevenagel condensation, a well-established method in organic chemistry. nih.govrsc.org Its structure, featuring a cyanoacrylamide group, is crucial for its biological activity. This "Michael-reactive" motif has been shown to be capable of forming covalent bonds with target proteins, a mechanism that provides a basis for potent and sustained inhibition. researchgate.net

Cellular Process Inhibition: Beyond kinase inhibition, studies have revealed that Tyrphostin A23 can interfere with fundamental cellular processes. Notably, it has been shown to inhibit the internalization of the transferrin receptor by disrupting the interaction between tyrosine motifs in the receptor's cytosolic domain and the AP-2 adaptor complex, a key component of the clathrin-mediated endocytosis machinery. nih.gov This discovery highlighted a distinct mechanism of action separate from its direct effects on kinase activity.

Research Tool: Due to its specific inhibitory properties, this compound has been widely adopted as a chemical probe in laboratory settings. chemimpex.com It allows researchers to dissect the roles of specific signaling pathways in various cellular contexts, from cancer cell proliferation to metabolic processes in astrocytes. medchemexpress.comchemimpex.comncats.io For instance, it has been used to demonstrate the role of tyrosine kinases in the proliferation of certain cancer cell lines and to study metabolic flux. medchemexpress.comncats.io

The inhibitory effects of this compound on key cellular targets are summarized in the table below.

| Target Protein/Process | Type of Inhibition | Observed Effect | Key Finding |

| EGFR | Competitive Kinase Inhibitor | Blocks EGF-dependent autophosphorylation | Potential anti-proliferative effects in cancer models. medchemexpress.comncats.io |

| PDGFR | Competitive Kinase Inhibitor | Stabilizes inactive receptor conformation | Prevents downstream signaling cascades. scbt.com |

| Transferrin Receptor | Endocytosis Inhibitor | Perturbs interaction with AP-2 adaptor complex | Inhibits receptor internalization. nih.gov |

| 5-Lipoxygenase (5-LO) | Covalent Inhibitor | Covalently binds to cysteines near the substrate entry site | Expands the target profile beyond kinases. researchgate.net |

Identification of Remaining Research Challenges and Knowledge Gaps

Despite the valuable knowledge gained from studying this compound, several research challenges and gaps in understanding persist. Addressing these will be crucial for fully harnessing the potential of this and related compounds.

Selectivity and Off-Target Effects: While often described as a selective inhibitor, the full kinase inhibitory profile of Tyrphostin A23 across the human kinome is not comprehensively defined. Some studies indicate that at higher concentrations, it can affect multiple kinases and even exhibit tyrosine kinase-independent actions, such as directly increasing membrane conductance in certain cell types. jst.go.jp A complete understanding of its off-target effects is necessary to interpret experimental results accurately.

Covalent Modification and Reactivity: The reactivity of the cyanoacrylamide "warhead" is a double-edged sword. researchgate.net While it can lead to potent, long-lasting inhibition, it also brings the risk of non-specific binding to other proteins containing reactive cysteines. A significant knowledge gap exists in identifying the full spectrum of proteins that may be covalently modified by this compound within a cell.

Optimization of Synthesis: Although the Knoevenagel condensation is a standard synthetic route, there is always room for the development of more efficient, sustainable, and scalable synthesis methods. ijcmas.comniscpr.res.in Research into greener solvents and catalysts could reduce the environmental impact and cost of producing this and derivative compounds for research purposes. niscpr.res.in

Structural Analogs and SAR: The structure-activity relationship (SAR) for the tyrphostin class is extensive, but not exhaustive. ontosight.ai For this compound specifically, there is a lack of systematic studies modifying the p-tolyl group to fine-tune potency and selectivity. Exploring a wider range of substitutions could lead to the discovery of more precise chemical probes.

Prospective Directions for Interdisciplinary Research and Innovations

The existing body of research on this compound opens up numerous possibilities for future interdisciplinary investigation and innovation.

Medicinal Chemistry and Drug Design: The compound serves as a valuable scaffold for the design of new therapeutic agents. ontosight.ai Future work could focus on using computational modeling and medicinal chemistry approaches to design derivatives with enhanced selectivity for specific kinase targets implicated in diseases like cancer or inflammatory disorders. ontosight.aimdpi.com By modifying its core structure, it may be possible to develop covalent inhibitors that are highly targeted, thereby improving their utility. researchgate.netresearchgate.net

Chemical Biology and Proteomics: Advanced chemical biology and mass spectrometry-based proteomics techniques can be employed to globally identify the cellular targets of this compound. This would provide a complete map of its on-target and off-target interactions, clarifying its mechanism of action and revealing new biological roles for its targets.

Materials Science and Biosensor Development: The ability of this compound to bind to specific proteins could be leveraged in materials science. Immobilizing the compound or its derivatives onto surfaces could form the basis of novel biosensors designed to detect the presence or activity of specific kinases in biological samples, which could have applications in diagnostics.

Neuroscience and Metabolism: Early studies showing that Tyrphostin A23 can accelerate glycolytic flux and mitochondrial metabolism in astrocytes suggest a potential role in neuro-metabolic research. medchemexpress.com Further investigation into how tyrosine kinase inhibition affects neuronal and glial cell metabolism could uncover new mechanisms related to neurodegenerative diseases or brain injury. chemimpex.com

常见问题

Q. What are the standard synthetic routes for preparing 2-cyano-3-(p-tolyl)acrylamide, and how are yields optimized?

The compound is synthesized via a Knoevenagel condensation between cyanoacetamide derivatives and substituted benzaldehydes. A typical method involves refluxing cyanoacetamide (0.01 mol) with 4-methylbenzaldehyde (0.01 mol) in ethanol using piperidine as a catalyst. The product is purified by recrystallization, achieving yields of 93–97% (gravimetric analysis) . Key optimization factors include:

- Catalyst choice : Piperidine enhances reaction efficiency by deprotonating intermediates.

- Temperature control : Reflux conditions (~80°C) balance reaction rate and side-product suppression.

- Purification : Ethanol recrystallization improves purity, confirmed by consistent melting points (197–199°C) .

Q. How is the structural integrity of this compound validated?

Characterization involves:

- IR spectroscopy : Peaks at 2,240 cm⁻¹ (–CN), 1,730 cm⁻¹ (–CO), and 3,275 cm⁻¹ (–NH) confirm functional groups .

- ¹H NMR : Signals at δ 8.9 (aromatic protons) and δ 11.8 (–OH in related derivatives) validate substitution patterns .

- Elemental analysis : Experimental vs. calculated values for C, H, and N ensure stoichiometric accuracy (e.g., C₁₁H₁₀N₂O₂) .

Advanced Research Questions

Q. How do substituents on the acrylamide core influence bioactivity?

Comparative studies reveal:

- Electron-donating groups (e.g., p-tolyl’s methyl): Enhance antifungal activity (MICs < 10 µg/mL against Candida albicans) by improving membrane permeability .

- Electron-withdrawing groups (e.g., nitro): Increase thermal stability (TGA residue 93–94% vs. 85% for 2-nitro derivatives) but reduce solubility .

- Heterocyclic substitutions : Thiophene or pyrazole moieties (e.g., in related compounds) enable selective enzyme inhibition (e.g., Dengue NS2B/NS3 protease, IC₅₀ ~5 µM) .

Q. What methodologies are used to assess biological mechanisms of acrylamide derivatives?

- Enzyme kinetics : Surface plasmon resonance (SPR) measures binding affinities (e.g., Kd = 120 nM for TPC2 ion channel modulation) .

- In vitro assays : Antifungal activity is quantified via agar diffusion (inhibition zones) and broth microdilution (MIC determination), with fluconazole as a control .

- Toxicological profiling : Enzymatic biomarkers (ALT, AST) in model organisms (e.g., Eobania vermiculata) assess hepatotoxicity .

Q. How can contradictory thermal stability data (TGA vs. gravimetry) be resolved?

Discrepancies arise from:

- Analytical sensitivity : TGA detects volatile impurities (e.g., residual solvent), reducing residue percentages (93% TGA vs. 97% gravimetric purity) .

- Sample preparation : Recrystallization from ethanol minimizes impurities, aligning results across techniques.

Q. What strategies improve selectivity in acrylamide-based drug candidates?

- Scaffold diversification : Introducing thiazole or coumarin rings (e.g., 4f derivative) enhances target specificity (e.g., 10-fold selectivity for Aspergillus niger over mammalian cells) .

- Steric hindrance : Bulky substituents (e.g., 3,5-dichlorophenyl in SGA-1) reduce off-target interactions in ion channel modulation .

Methodological Considerations

Q. How are structure-activity relationships (SAR) systematically analyzed?

- Comparative synthesis : Parallel preparation of analogs (e.g., 4a–4k in coumarin-acrylamide hybrids) identifies critical functional groups .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes with biological targets (e.g., TPC2 lysosomal channels) .

Q. What statistical frameworks ensure reproducibility in bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。